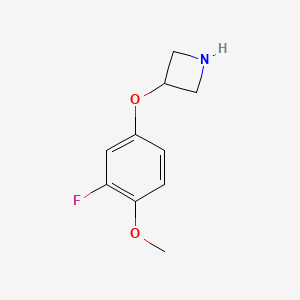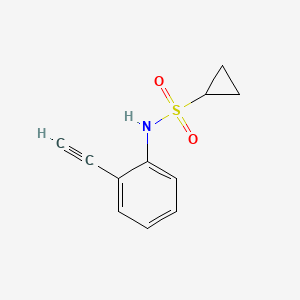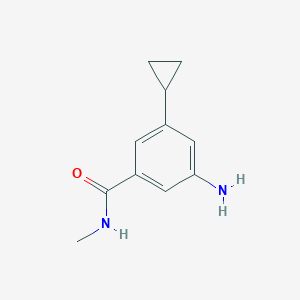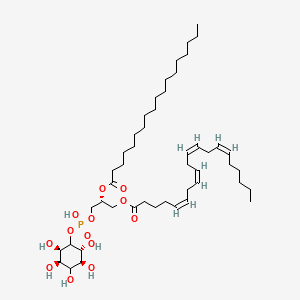
3-Bromo-5-(difluoromethyl)-2-methylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(difluoromethyl)-2-methylthiophene is an organobromine compound with the molecular formula C6H4BrF2S. This compound is part of the thiophene family, which is known for its aromatic properties and sulfur-containing five-membered ring structure. The presence of bromine and difluoromethyl groups in the molecule makes it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(difluoromethyl)-2-methylthiophene typically involves the bromination of 2-methylthiophene followed by the introduction of the difluoromethyl group. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(difluoromethyl)-2-methylthiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Major Products
Substitution: Formation of 3-amino-5-(difluoromethyl)-2-methylthiophene.
Oxidation: Formation of this compound sulfoxide.
Reduction: Formation of 3-bromo-5-(methyl)-2-methylthiophene.
Scientific Research Applications
3-Bromo-5-(difluoromethyl)-2-methylthiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(difluoromethyl)-2-methylthiophene involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects. The thiophene ring’s aromatic nature also contributes to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 3-Bromo-5-(trifluoromethyl)pyridine
- 3-Bromo-5-(trifluoromethyl)benzoic acid
Uniqueness
3-Bromo-5-(difluoromethyl)-2-methylthiophene is unique due to the presence of both bromine and difluoromethyl groups on a thiophene ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug discovery and development .
Properties
Molecular Formula |
C6H5BrF2S |
|---|---|
Molecular Weight |
227.07 g/mol |
IUPAC Name |
3-bromo-5-(difluoromethyl)-2-methylthiophene |
InChI |
InChI=1S/C6H5BrF2S/c1-3-4(7)2-5(10-3)6(8)9/h2,6H,1H3 |
InChI Key |
ZOARADULWRKUEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2-Methylpropyl)sulfanyl]phenol](/img/structure/B12067629.png)
![(8R,9S,10R,13S,14S,16S,17R)-17-Hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B12067648.png)


![Glycine, N-[2-[(carboxymethyl)[(2-hydroxyphenyl)methyl]amino]ethyl]-N-[(2-hydroxyphenyl)methyl]-, 1-ethyl ester, monosodium salt (9CI)](/img/structure/B12067661.png)
![tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B12067668.png)
![[4-(2,2-Difluoropropoxy)phenyl]methanamine](/img/structure/B12067676.png)



![Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]-, diethyl ester](/img/structure/B12067706.png)

